N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide
CAS No.: 2034358-66-0
Cat. No.: VC4197423
Molecular Formula: C18H16ClFN2O5
Molecular Weight: 394.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034358-66-0 |
|---|---|
| Molecular Formula | C18H16ClFN2O5 |
| Molecular Weight | 394.78 |
| IUPAC Name | N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide |
| Standard InChI | InChI=1S/C18H16ClFN2O5/c19-12-8-11(2-3-13(12)20)22-18(25)17(24)21-9-14(23)10-1-4-15-16(7-10)27-6-5-26-15/h1-4,7-8,14,23H,5-6,9H2,(H,21,24)(H,22,25) |
| Standard InChI Key | LAXFNMGNMXTXKZ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Introduction
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b] dioxin-6-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. The compound features a chlorinated and fluorinated aromatic ring, a dihydrobenzo[b] dioxin moiety, and an oxalamide linkage. Its molecular formula is C₁₈H₁₈ClFNO₃, with a molecular weight of approximately 394.8 g/mol.
Synthesis Methodology
The synthesis of this compound typically involves several chemical reactions that may include:
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Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
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Reagents: Common reagents include potassium permanganate for oxidation steps and lithium aluminum hydride for reduction processes.
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Reaction Conditions: The reactions are generally conducted under controlled temperature and pressure conditions to ensure the stability of intermediates.
Biological Activity and Applications
Research indicates that N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b] dioxin-6-yl)-2-hydroxyethyl)oxalamide exhibits potential biological activities that warrant further investigation:
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Therapeutic Potential: Preliminary studies suggest that this compound may have applications in the development of therapeutic agents due to its unique structural features.
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Mechanism of Action: While specific mechanisms remain to be fully elucidated, the presence of the oxalamide linkage is often associated with enhanced biological activity in similar compounds.
Research Findings
Recent studies have focused on the compound's pharmacological properties, including:
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In Silico Studies: Molecular docking studies have been employed to predict the interaction of this compound with various biological targets, indicating its potential as a lead compound in drug design.
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In Vitro Evaluations: Further investigations into its anti-inflammatory and anticancer activities are ongoing, with initial results suggesting significant efficacy against certain cell lines.
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